2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] is a chiral organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including materials science and medicinal chemistry. The compound is classified under spiro compounds, which are defined by their distinct spirocyclic structures that connect two or more rings through a single atom.
The synthesis of 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] typically involves several key steps:
The molecular formula for 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is with a molecular weight of 250.3 g/mol. The compound features a spirocyclic framework that contributes to its unique chemical properties. The stereochemistry of the compound is significant due to its chiral nature, which can influence its reactivity and interaction with biological targets .
2,2',3,3'-tetrahydro-1,1'-spirobi[indene] can undergo various chemical reactions:
The mechanism of action for 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] involves its interaction with specific molecular targets:
This mechanism is crucial for understanding its potential therapeutic applications in medicinal chemistry.
Further studies on its properties have indicated potential applications in polymer science due to its ability to enhance material performance through increased fractional free volume .
The applications of 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] span several scientific domains:
The conceptual foundation for spirocyclic chemistry was established in 1900 by Adolf von Bayer, who introduced the term "spirocyclane" to describe bicyclic systems sharing a single tetrahedral carbon atom [5]. For decades, these architectures remained laboratory curiosities due to synthetic challenges. The late 20th century witnessed a paradigm shift when spironolactone (1959) became the first spirocyclic drug approved by the FDA, demonstrating the therapeutic relevance of such frameworks [5]. This breakthrough ignited systematic investigations into spirocyclic synthetic methodologies throughout the 1990s.
Spirobi[indene] chemistry specifically advanced through innovations in asymmetric synthesis. A pivotal development occurred with the introduction of 7,7'-dihydroxy-1,1'-spirobiindane derivatives as chiral controllers in enantioselective transformations. The discovery that their brominated analogs (e.g., (S)-4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol, CAS: 636601-27-9) could induce high stereoselectivity in metal-catalyzed reactions accelerated their adoption in pharmaceutical synthesis [7]. Contemporary research leverages novel strategies like photocatalytic radical cyclization and functional group migration to access complex spirobi[indene] derivatives previously considered inaccessible [4].
Table 1: Key Historical Milestones in Spirocyclic Chemistry
Year | Milestone | Significance |
---|---|---|
1900 | Term "spirocyclane" coined by Bayer | Defined structural topology of spirocyclic compounds [5] |
1959 | FDA approval of Spironolactone | First therapeutic spirocyclic drug (hypertension) [5] |
1980s | Asymmetric synthesis breakthroughs | Enabled enantiopure spirobi[indene] synthesis [5] |
2018 | Apalutamide (spiro-based anticancer drug) approval | Validated 3D spiro scaffolds in oncology [5] |
2025 | Photocatalytic radical cyclization for vinyl spirobi[indene] sulfones | Novel spiro annulation strategy [4] |
Synthetic methodology development has grown exponentially since 2000, with metal-catalyzed approaches (3,732 publications) and spiro-cyclizations (2,819 publications) dominating the field [5]. This evolution transformed spirobi[indene] from structural oddities to indispensable building blocks for high-value applications, including chiral auxiliaries and nonlinear optical materials.
Table 2: Naturally Occurring Spirocyclic Compounds with Therapeutic Significance
Compound | Source | Biological Activity | Relevance to Spirobi[indene] |
---|---|---|---|
Abyssomicin C | Marine Verrucosispora strain | Antibiotic (MRSA/VRSA) [5] | Demonstrates spirotetronate bioactivity |
Spirotryprostatin B | Aspergillus fumigatus | Cell cycle inhibition (G2/M phase) [5] | Validates spiro-oxindole frameworks |
Fredericamycin A | Streptomyces griseus | Antitumor antibiotic [5] | Highlights spiro-carbocycle therapeutic potential |
The molecular architecture of 2,2',3,3'-tetrahydro-1,1'-spirobi[indene] features two fused cyclohexene-indane rings connected orthogonally via a central sp³-hybridized spiro-carbon (C1). This configuration imposes significant steric constraints, forcing the bicyclic system into a C₂-symmetric geometry that exhibits axial chirality [1] [3]. The resulting three-dimensionality enhances binding specificity to asymmetric reaction sites—a property exploited in chiral ligand design. For instance, the (S)-enantiomer (CAS: 223259-63-0) adopts a specific helical handedness crucial for inducing enantioselectivity in catalytic hydrogenations [3].
Critical structural parameters include:
Table 3: Structural Parameters of Key Spirobi[indene] Derivatives
Parameter | 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol | (S)-4,4'-Dibromo Derivative | (S)-Enantiomer |
---|---|---|---|
CAS Number | Not specified [1] | 636601-27-9 [7] | 223259-63-0 [3] |
Molecular Formula | C₁₇H₁₆O₂ [1] | C₁₇H₁₄Br₂O₂ [7] | C₁₇H₁₆O₂ [3] |
Molecular Weight | 252.31 g/mol [3] | 410.10 g/mol [7] | 252.31 g/mol [3] |
Stereochemistry | Chiral (racemic) | Chiral (S-configuration) [7] | Chiral (S-configuration) [3] |
Key Functional Groups | Phenolic -OH | Bromophenolic -OH [7] | Phenolic -OH [3] |
Spectroscopically, these compounds exhibit diagnostic signatures:
The electronic profile reveals spiro-conjugation effects, where π-orbitals of the two indane rings interact through the spiro junction, creating a characteristic bathochromic shift in UV spectra [6]. Bromination at 4,4'-positions further modulates electron distribution, enhancing ligand properties in palladium-catalyzed cross-couplings [7]. This structural tailorability—coupled with inherent chirality—positions spirobi[indene] as a versatile framework for developing advanced functional materials and asymmetric catalysts.
Table 4: Spectral Characteristics of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] Core
Analytical Method | Key Features | Structural Insights |
---|---|---|
UV-Vis | λmax ≈ 280 nm (π→π* transition) [1] | Extended conjugation via spiro junction |
¹³C NMR | Spiro-carbon resonance at δ 55–60 ppm [7] | Confirms quaternary carbon environment |
IR Spectroscopy | ν(O-H) ≈ 3200 cm⁻¹; ν(C=C)aromatic ≈ 1600 cm⁻¹ [1] | Phenolic and alkene functionalities |
MS (EI) | M⁺ peak at m/z 252.31 [3] | Verifies molecular mass |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: